4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 148720-10-9
VCID: VC7817912
InChI: InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H
SMILES: C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride

CAS No.: 148720-10-9

Cat. No.: VC7817912

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride - 148720-10-9

Specification

CAS No. 148720-10-9
Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name 4-(2-aminoethylamino)benzoic acid;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H
Standard InChI Key HDSPCMGBTIFQTI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.12 g/mol . The hydrochloride groups enhance solubility in aqueous media, making the compound suitable for biological applications.

Structural Analysis

The compound consists of:

  • A benzoic acid moiety (providing a carboxylic acid group for hydrogen bonding or conjugation).

  • A 2-aminoethylamino side chain (offering primary and secondary amines for nucleophilic reactions or coordination chemistry).

  • Two hydrochloride ions neutralizing the amine groups, stabilizing the compound in solid and solution states .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Amination of 4-bromobenzoic acid with ethylenediamine under palladium catalysis to introduce the aminoethylamino group.

  • Acidification with hydrochloric acid to form the dihydrochloride salt, followed by crystallization .

Example Reaction:

4-Bromobenzoic acid+EthylenediaminePd catalyst4-[(2-Aminoethyl)amino]benzoic acidHClDihydrochloride salt\text{4-Bromobenzoic acid} + \text{Ethylenediamine} \xrightarrow{\text{Pd catalyst}} \text{4-[(2-Aminoethyl)amino]benzoic acid} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Optimization Parameters

  • Temperature: Reactions are conducted at 80–120°C to ensure complete amination .

  • Solvent Systems: Acetonitrile-water mixtures (2.5:1 v/v) are preferred for rearrangement steps .

  • Yield: Reported yields exceed 85% after purification via recrystallization .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point>300°C (decomposes)
SolubilityHighly soluble in water
pKa (Carboxylic acid)~4.2 (estimated)
pKa (Amine groups)~9.5 and ~10.5 (protonated)

Stability and Reactivity

  • Stability: Stable under ambient conditions but hygroscopic; storage in desiccators is recommended .

  • Reactivity: The carboxylic acid participates in esterification, while amines undergo acylation or Schiff base formation .

Applications in Scientific Research

Pharmaceutical Development

  • Drug Intermediates: Serves as a precursor for antitumor agents and enzyme inhibitors (e.g., cholinesterase inhibitors) .

  • Peptide Mimetics: The aminoethylamino group mimics lysine side chains, enabling protease-resistant peptide analogs .

Material Science

  • Polymer Functionalization: Incorporated into hydrogels for controlled drug release due to pH-responsive amines.

  • Coordination Polymers: Chelates metal ions (e.g., Zn²⁺) to form frameworks with luminescent properties .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Analogues

CompoundSolubilityBioactivity
4-Aminobenzoic acidLowAntibacterial
4-[(2-Aminoethyl)amino]benzoic acidModerateEnzyme inhibition
Dihydrochloride saltHighEnhanced uptake

The dihydrochloride form exhibits superior aqueous solubility compared to non-ionic analogs, facilitating in vivo studies .

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the aminoethyl chain to improve blood-brain barrier penetration.

  • Nanoparticle Conjugation: Exploring use in targeted drug delivery systems .

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